

# Gemlapodect: A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Gemlapodect** (also known as NOE-105) is a first-in-class, selective phosphodiesterase-10A (PDE10A) inhibitor under investigation for the treatment of neurological and psychiatric disorders, with a primary focus on Tourette Syndrome.[1][2][3] This document provides a comprehensive overview of the discovery, synthesis, and mechanism of action of **Gemlapodect**, including detailed experimental protocols and quantitative data from recent clinical trials.

#### Introduction

**Gemlapodect** is a novel small molecule designed to modulate dopamine signaling in the brain by inhibiting the PDE10A enzyme. This enzyme is highly expressed in the medium spiny neurons of the striatum, a key region for motor control. By targeting PDE10A, **Gemlapodect** offers a targeted approach to treating conditions associated with dopaminergic dysregulation, such as the motor and vocal tics characteristic of Tourette Syndrome.

# Mechanism of Action: Modulating Dopaminergic Signaling

**Gemlapodect**'s therapeutic potential lies in its ability to inhibit the PDE10A enzyme. This inhibition leads to an accumulation of cyclic adenosine monophosphate (cAMP) and cyclic



guanosine monophosphate (cGMP) within medium spiny neurons. The elevated levels of these second messengers modulate dopamine D2 receptor signaling, which is crucial for regulating neuronal excitability.[3][4] This targeted modulation of the dopaminergic pathway is believed to normalize the neural circuitry involved in the generation and control of tics.



Click to download full resolution via product page

Caption: **Gemlapodect**'s mechanism of action in modulating dopamine signaling.

## **Synthesis of Gemlapodect**

The synthesis of **Gemlapodect** has evolved from an initial discovery route to a more streamlined and sustainable process. The original route was hampered by safety concerns and a low overall yield.[5][6] The improved process addresses these issues through a coppercatalyzed oxidative cyclization and a palladium-catalyzed coupling reaction.[5]

#### **Discovery Chemistry Route**

The initial synthesis of **Gemlapodect** involved a multi-step process that, while successful in producing the compound for initial studies, presented challenges for larger-scale production.[5] [6]

### **Streamlined and Sustainable Process**

The optimized synthesis provides a safer and more efficient pathway for the production of **Gemlapodect**, enabling the manufacturing of up to 19.2 kg of the drug substance with a higher



overall yield and fewer steps.[5]



Click to download full resolution via product page

Caption: High-level overview of the streamlined **Gemlapodect** synthesis process.

# Experimental Protocols General Synthesis Protocol for Gemlapodect (Streamlined Process)

The following is a generalized protocol based on the improved synthesis method. Specific reagents, conditions, and stoichiometry are detailed in the source publication.[5]

 Synthesis of the Pyrazole Building Block: A novel process is employed for the synthesis of the key pyrazole building block.[5]



- Palladium-Catalyzed Coupling: The pyrazole amide and the bromo-triazolopyridine scaffolds are coupled using a palladium catalyst.[5]
- Copper-Catalyzed Oxidative Cyclization: A copper-catalyzed oxidative cyclization step is introduced to address safety concerns from the original route.[5]
- Purification: The final compound is purified to yield **Gemlapodect**.

#### **Clinical Trial Data**

**Gemlapodect** is currently in Phase 2 clinical trials for the treatment of Tourette Syndrome.[2][7] The trials are evaluating the efficacy and safety of the drug in adult and adolescent patients.[2] [8]

### Phase 2a Study (ALLEVIA-1)

The Phase 2a study was a multicenter, open-label, single-arm monotherapy study that enrolled 15 patients with Tourette Syndrome.[9] Patients were treated with ascending doses of **Gemlapodect** ranging from 2.5 to 15 mg once daily.[9]

| Endpoint                                  | All Patients (n=14)   | Patients in Target Dose<br>Range (n=8) |
|-------------------------------------------|-----------------------|----------------------------------------|
| TS-CGI-C Improvement                      | 57%                   | 87.5%                                  |
| YGTSS Total Tic Score Mean<br>Improvement | -7.8 points (p=0.009) | -12.8 points (p=0.003)                 |

TS-CGI-C: Tourette Syndrome Clinical Global Impression of Change; YGTSS: Yale Global Tic Severity Scale[9]

#### Phase 2b Study (ALLEVIA-2 / NOE-TTS-201)

A Phase 2b, multicenter, randomized, double-blind, placebo-controlled study is currently underway to further evaluate the safety and efficacy of **Gemlapodect**.[10] The study will enroll approximately 140 patients who will receive up to 15 mg of **Gemlapodect** or a placebo once daily for 12 weeks.[10] The primary endpoint is the change in the Yale Global Tic Severity Scale (YGTSS) Total Tic Score.[10]



## Safety and Tolerability

In the Phase 2a study, **Gemlapodect** was generally well-tolerated.[9] No serious adverse events were reported.[9] Notably, there was no significant weight gain or clinically significant changes in metabolic measures such as blood glucose or lipids, which can be common side effects of other treatments for Tourette Syndrome.[1][9]

#### Conclusion

**Gemlapodect** represents a promising novel therapeutic approach for Tourette Syndrome. Its targeted mechanism of action, combined with a favorable safety profile observed in early clinical trials, suggests it could offer a significant advancement in treatment. The streamlined and sustainable synthesis process will be crucial for its future development and potential commercialization. Ongoing Phase 2b studies will provide more definitive data on its efficacy and safety.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. What clinical trials have been conducted for Gemlapodect? [synapse.patsnap.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. What is the therapeutic class of Gemlapodect? [synapse.patsnap.com]
- 4. sofinnovapartners.com [sofinnovapartners.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Gemlapodect by Noema Pharma for Stammering (Stuttering): Likelihood of Approval [pharmaceutical-technology.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. noemapharma.com [noemapharma.com]



- 10. noemapharma.com [noemapharma.com]
- To cite this document: BenchChem. [Gemlapodect: A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8597692#a-discovery-and-synthesis-of-gemlapodect]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com